molecular formula C14H18Cl2N4 B1432604 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride CAS No. 1427195-19-4

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride

Cat. No. B1432604
M. Wt: 313.2 g/mol
InChI Key: NNUPFUNYMQHELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1427195-19-4 . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is 1S/C14H16N4.2ClH/c1-6-16-14 (17-7-1)12-2-4-13 (5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H .


Physical And Chemical Properties Analysis

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a solid at room temperature . It has a molecular weight of 313.23 and its molecular formula is C14H18Cl2N4 .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity Evaluation : Derivatives of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine, specifically 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate derivatives, have been synthesized and shown to possess high antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

Anti-Tobacco Mosaic Viral Activity

  • Design and Synthesis for Antiviral Activity : Novel urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine have been designed and shown to exhibit potent antiviral activity against Tobacco Mosaic Virus (TMV) (Nagalakshmamma et al., 2020).

Antifungal and Antibacterial Properties

  • Synthesis and Antimicrobial Studies on Pyrimidines : 2-(4-(Piperazin-1-yl)phenyl)pyrimidine derivatives have demonstrated effective antibacterial and antifungal properties, particularly against Bacillus subtilis, Proteus vulgaris, Aspergillus niger, and Candida albicans (Kumar, 2017).

Anti-Proliferative and Estrogen Receptor Binding

  • Synthesis and Estrogen Receptor Binding Affinity : Derivatives of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine have been synthesized and evaluated for their anti-proliferative activities against human breast cancer cell lines and estrogen receptor binding affinity (Parveen et al., 2017).

Role in Adenosine Receptor Affinity

  • Impact on Adenosine A1 and A2A Receptor Affinity : 2-(4-(Piperazin-1-yl)phenyl)pyrimidine derivatives have been studied for their affinity and selectivity profiles towards human adenosine A1 and A2A receptor subtypes (Squarcialupi et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUPFUNYMQHELR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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